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Cat. No.: B120692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Dibromochloronitromethane is a halogenated nitroalkane that serves as a versatile reagent

and building block in organic synthesis. Its unique combination of functional groups—a nitro

group and three halogen atoms (two bromine, one chlorine)—renders it highly reactive and

suitable for a variety of chemical transformations. The electron-withdrawing nature of the nitro

and halo groups makes the carbon atom highly electrophilic, facilitating reactions with

nucleophiles. Furthermore, the presence of bromine and chlorine atoms allows for selective

functionalization, making it a valuable tool in the construction of complex organic molecules,

including heterocyclic compounds and other intermediates relevant to drug discovery and

development.

This document provides a comprehensive overview of the synthesis of

dibromochloronitromethane, including a detailed experimental protocol, physical and

spectroscopic data for characterization, and a discussion of its potential applications in organic

chemistry.
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A summary of the key physical and spectroscopic data for dibromochloronitromethane is

presented in the table below for easy reference and comparison. This data is essential for the

proper identification and characterization of the synthesized compound.

Property Value

CAS Number 1184-89-0

Molecular Formula CBr₂ClNO₂

Molecular Weight 253.28 g/mol

Appearance Colorless oil

Boiling Point
Not readily available; likely high due to

molecular weight and polarity.

Density Not readily available.

Solubility
Soluble in common organic solvents (e.g.,

dichloromethane, chloroform, ether).

¹H NMR (CDCl₃) No proton signals are expected.

¹³C NMR (CDCl₃)

A single quaternary carbon signal is expected,

shifted downfield due to the electron-

withdrawing substituents.

Infrared (IR)

Characteristic strong asymmetric and symmetric

stretching bands for the nitro group (NO₂) are

expected around 1550-1600 cm⁻¹ and 1350-

1390 cm⁻¹, respectively. C-Br and C-Cl

stretching vibrations are expected in the

fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic

isotopic pattern for the presence of two bromine

atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom

(³⁵Cl and ³⁷Cl).
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The synthesis of dibromochloronitromethane is achieved through the sequential base-

catalyzed halogenation of nitromethane. This method involves the deprotonation of

nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the

halogenating agent. The process is repeated to introduce two bromine atoms and one chlorine

atom.
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Caption: Synthetic workflow for dibromochloronitromethane.

Detailed Experimental Protocol
Materials:

Nitromethane (CH₃NO₂)

Sodium hydroxide (NaOH)

Bromine (Br₂)

Sodium hypochlorite solution (NaOCl, commercial bleach)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)
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Ice bath

Procedure:

Step 1: Synthesis of Dibromonitromethane

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer, dissolve nitromethane (1.0 eq) in water at 0-5 °C using an ice bath.

Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below

10 °C.

To the resulting solution of the nitronate salt, add bromine (2.0 eq) dropwise via the dropping

funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C.

After the addition is complete, continue stirring at the same temperature for 1-2 hours.

Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain crude dibromonitromethane. This intermediate can be used in the

next step without further purification.

Step 2: Synthesis of Dibromochloronitromethane

Dissolve the crude dibromonitromethane (1.0 eq) in a suitable solvent such as

dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer

and cooled in an ice bath.

Slowly add a solution of sodium hydroxide (1.0 eq) in water to form the corresponding

nitronate anion, keeping the temperature below 10 °C.

To this mixture, add a commercial sodium hypochlorite solution (1.0-1.2 eq) dropwise,

ensuring the temperature does not exceed 10 °C.
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Allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or

GC-MS.

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the

layers.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to yield the crude dibromochloronitromethane.

Step 3: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica

gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the

pure dibromochloronitromethane as a colorless oil.

Safety Precautions:

Halogenated nitroalkanes are potentially toxic and should be handled with appropriate

personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume

hood.

Bromine is highly corrosive and toxic. Handle with extreme care.

The reactions can be exothermic; therefore, careful temperature control is crucial.

Applications in Organic Synthesis
Dibromochloronitromethane is a valuable reagent for various transformations in organic

synthesis. Its utility stems from its electrophilic nature and the presence of multiple leaving

groups.
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Caption: Potential applications of dibromochloronitromethane.

1. Nucleophilic Substitution Reactions:

The highly electrophilic carbon atom of dibromochloronitromethane is susceptible to attack

by a wide range of nucleophiles. This allows for the introduction of various functional groups by

displacing one or more of the halogen atoms. The differential reactivity of the C-Br and C-Cl

bonds may allow for selective substitution under carefully controlled conditions.

Protocol: General Procedure for Nucleophilic Substitution

Dissolve dibromochloronitromethane (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF,

acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

Add the nucleophile (1.0-1.5 eq) to the solution. The reaction may require cooling, room

temperature, or heating depending on the reactivity of the nucleophile.

Monitor the reaction by an appropriate method (TLC, GC-MS, or NMR).

Upon completion, quench the reaction with water or a suitable aqueous solution.

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous

salt, and concentrate it under reduced pressure.

Purify the product by column chromatography or distillation.

2. Synthesis of Heterocyclic Compounds:
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Dibromochloronitromethane can serve as a precursor for the synthesis of various

heterocyclic systems. For instance, it can react with dinucleophiles to form five- or six-

membered rings. Additionally, it can be a source for the in-situ generation of reactive

intermediates like nitrile oxides, which can then undergo 1,3-dipolar cycloaddition reactions

with alkenes or alkynes to furnish isoxazolines or isoxazoles, respectively.

Protocol: In-situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

To a solution of dibromochloronitromethane (1.0 eq) and an alkene or alkyne (1.0-1.2 eq)

in an inert solvent (e.g., toluene, benzene), add a non-nucleophilic base (e.g., triethylamine,

DBU) dropwise at room temperature or elevated temperature.

The base will facilitate the elimination of HBr and HCl to generate the corresponding nitrile

oxide in situ.

The nitrile oxide will then react with the dipolarophile present in the reaction mixture.

Monitor the reaction progress by TLC or GC-MS.

After the reaction is complete, filter the salt byproduct and concentrate the filtrate.

Purify the resulting cycloadduct by column chromatography.

These protocols provide a foundational framework for utilizing dibromochloronitromethane in

organic synthesis. Researchers are encouraged to optimize the reaction conditions for their

specific substrates and desired outcomes. The unique reactivity of this reagent opens up

possibilities for the development of novel synthetic methodologies and the construction of new

molecular architectures.

To cite this document: BenchChem. [Synthesis of Dibromochloronitromethane: A Detailed
Guide for Organic Chemistry Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120692#synthesis-of-dibromochloronitromethane-for-
use-as-a-reagent-in-organic-chemistry]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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